2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N5OS/c23-15-4-6-16(7-5-15)32-20(13-2-1-9-28-11-13)30-31-21(32)34-12-19(33)29-18-10-14(22(25,26)27)3-8-17(18)24/h1-11H,12H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYUQYCKNPUNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477330-14-6 | |
| Record name | 2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, while the sulfanyl group is added via thiolation reactions. The final step involves coupling the triazole derivative with the chloro-trifluoromethylphenyl acetamide under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring connected to a pyridine moiety and a sulfanyl group, which contribute to its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that the compound can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting essential enzymes.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar triazole compounds against drug-resistant bacterial strains, suggesting that modifications in the molecular structure can enhance activity against specific pathogens.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis.
Case Study : In vitro studies have shown that related triazole compounds can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death. A notable study found that a derivative with a similar scaffold exhibited significant cytotoxicity against breast cancer cells.
Enzyme Inhibition
Triazoles are also recognized for their role as enzyme inhibitors. The compound may inhibit enzymes involved in critical metabolic pathways.
Case Study : Research has indicated that triazole-based compounds can act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to antifungal effects, making it a potential candidate for antifungal drug development.
Agricultural Applications
The compound may have applications in agriculture as a fungicide due to its antifungal properties. Its ability to target specific fungal pathogens could provide an alternative to traditional chemical fungicides.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis in cancer cells | Cancer Research Journal |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | Fungal Biology Reviews |
| Agricultural Use | Potential fungicide for crop protection | Agricultural Chemistry Journal |
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Anti-Exudative Activity
- Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . However, the target compound’s bulky substituents (Br, CF₃) may reduce solubility, limiting its efficacy in this context.
Insecticidal Potential
- Compounds such as N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) and OLC-12 act as Orco agonists, disrupting insect olfactory receptors . The target compound’s 2-chloro-5-CF₃-phenyl group may enhance binding specificity to insecticidal targets over human receptors.
Anticancer Activity
- The trifluoromethyl group in the target compound could enhance metabolic stability, making it a candidate for anticancer drug development.
Research Implications and Gaps
- Structural Optimization : Replacing the 4-bromophenyl group with a 4-chlorophenyl moiety (as in ) may reduce molecular weight while retaining bioactivity.
- Solubility Challenges : The trifluoromethyl and bromine groups likely contribute to poor aqueous solubility, necessitating formulation studies or prodrug strategies.
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has been extensively studied for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H11BrN4O2S
- Molecular Weight: 391.25 g/mol
- CAS Number: 893725-79-6
Structural Representation
The compound features a triazole ring linked to a pyridine moiety and a sulfanyl group, which are known to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and pyridine rings exhibit significant anticancer properties. Specifically, derivatives of 1,2,4-triazoles have shown effectiveness against various cancer cell lines. For instance:
- A study demonstrated that triazolethione derivatives exhibited cytotoxic effects against colon carcinoma HCT-116 with an IC50 value of 6.2 μM .
Antimicrobial Activity
Triazole compounds are recognized for their antimicrobial properties. The compound has been tested against various pathogenic bacteria:
- In vitro studies have shown that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Triazoles are known to inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties: The presence of sulfur in the structure may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves three key steps:
Triazole Core Formation : Cyclization of hydrazine derivatives with nitriles or thioureas under reflux in ethanol or DMF at 80–100°C to form the 1,2,4-triazole ring .
Sulfanyl Linkage Introduction : Thioether bond formation via nucleophilic substitution between a thiol-containing intermediate and α-chloroacetamide derivatives, using bases like K₂CO₃ in anhydrous DMF .
Amide Coupling : Activation of carboxylic acid intermediates (e.g., using HATU or EDCI) and reaction with 2-chloro-5-(trifluoromethyl)aniline in dichloromethane under nitrogen atmosphere .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via column chromatography (60–120 mesh silica) .
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), triazole carbons (δ 150–160 ppm), and trifluoromethyl groups (δ 120–125 ppm, ¹³C) .
- IR Spectroscopy : Confirm S-H (2550 cm⁻¹, if present) and amide C=O (1650–1700 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography (Advanced): Resolve 3D conformation using single-crystal diffraction (e.g., Mo-Kα radiation, 173 K) for unambiguous structural validation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Derivative Synthesis :
- Modify substituents on the triazole (e.g., replace 4-bromophenyl with 4-fluorophenyl) or pyridine moieties .
- Alter the sulfanyl linker length or substitute with sulfonyl groups to assess steric/electronic effects .
Bioactivity Assays :
- Test derivatives against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC determination via broth microdilution) .
- Correlate substituent electronegativity (Hammett constants) with activity trends .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., EGFR kinase) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Re-evaluate under controlled conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration in kinase assays) .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted intermediates) may skew results .
- Target Selectivity Profiling : Screen against related off-target proteins (e.g., using a kinase panel) to identify cross-reactivity .
Basic: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers; validate stability via UV-Vis spectroscopy (200–400 nm) over 24 hours .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts, confirmed by ion chromatography .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) via thin-film hydration .
Advanced: How to assess metabolic stability using in vitro models?
Methodological Answer:
Liver Microsome Assays :
- Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
- Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
CYP450 Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: midazolam) to measure IC₅₀ values .
Basic: What analytical techniques monitor reaction intermediates?
Methodological Answer:
- TLC : Spot aliquots on silica plates; visualize under UV (254 nm) or stain with ninhydrin for amines .
- In-situ FTIR : Track carbonyl (1700 cm⁻¹) or triazole (1600 cm⁻¹) formation in real-time .
- NMR Reaction Monitoring : Use flow-NMR probes for continuous data collection in multi-step syntheses .
Advanced: How to address contradictory spectroscopic data?
Methodological Answer:
- Dynamic NMR Studies : Resolve rotational isomers (e.g., amide bond rotation) by variable-temperature ¹H NMR (25–60°C) .
- 2D NMR (HSQC, HMBC) : Assign overlapping signals (e.g., pyridine vs. triazole protons) via heteronuclear correlations .
- X-ray vs. DFT Comparison : Validate crystal structure against DFT-optimized geometries (B3LYP/6-31G*) .
Basic: How to assess compound stability under storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermal : Heat at 40°C/75% RH for 4 weeks; analyze by HPLC .
- Photolytic : Expose to UV light (ICH Q1B guidelines); monitor degradation products .
- Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) for long-term storage at -20°C .
Advanced: How does this compound compare to structural analogs in target selectivity?
Methodological Answer:
- Pharmacophore Mapping : Overlay with analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) using MOE software to identify critical binding motifs .
- Free Energy Calculations (MM/PBSA) : Compare binding energies of analogs to prioritize lead compounds .
- Selectivity Ratios : Calculate IC₅₀ ratios (target vs. off-target) for ≥10 analogs to quantify selectivity improvements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
